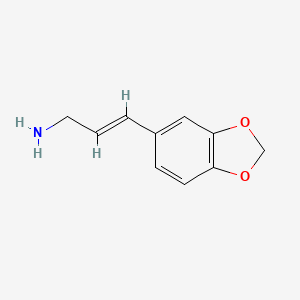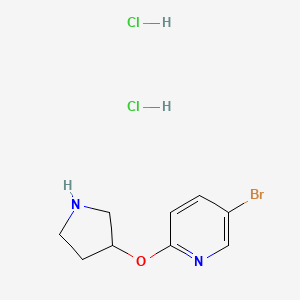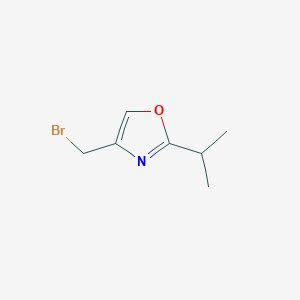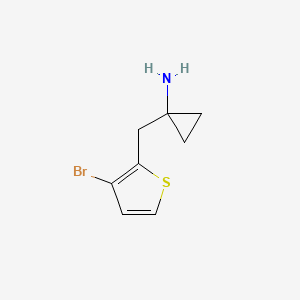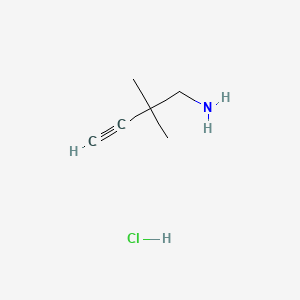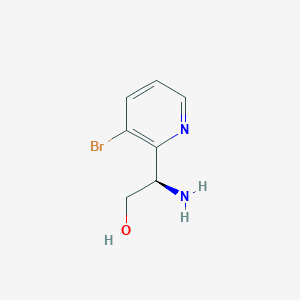![molecular formula C9H19Cl3N4 B13551327 1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanaminetrihydrochloride](/img/structure/B13551327.png)
1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanaminetrihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine trihydrochloride is a compound that features both piperidine and imidazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and pharmacology. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine trihydrochloride typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and efficiency, often utilizing automated systems to control reaction parameters. The use of high-pressure reactors and continuous flow systems can enhance the scalability of the synthesis .
化学反応の分析
Types of Reactions
1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imidazole ring or the piperidine moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or piperidine rings .
科学的研究の応用
1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research focuses on its potential therapeutic effects, including its role as a pharmacophore in drug design.
作用機序
The mechanism of action of 1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine trihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the piperidine moiety can interact with various receptors in the body. These interactions can modulate biological pathways, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one: This compound shares the imidazole and piperidine moieties but differs in its overall structure.
4-(piperidin-1-yl)pyridine: Another compound with a piperidine ring, used in different pharmacological applications.
Uniqueness
1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine trihydrochloride is unique due to its specific combination of the imidazole and piperidine rings. This unique structure allows it to interact with a broader range of biological targets, making it a versatile compound in scientific research .
特性
分子式 |
C9H19Cl3N4 |
|---|---|
分子量 |
289.6 g/mol |
IUPAC名 |
(5-piperidin-3-yl-1H-imidazol-2-yl)methanamine;trihydrochloride |
InChI |
InChI=1S/C9H16N4.3ClH/c10-4-9-12-6-8(13-9)7-2-1-3-11-5-7;;;/h6-7,11H,1-5,10H2,(H,12,13);3*1H |
InChIキー |
MLTUCQVFQUPPCO-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)C2=CN=C(N2)CN.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Benzyloxy)carbonyl]amino}-4-(4,4-dimethylpiperidin-1-yl)benzoic acid](/img/structure/B13551245.png)
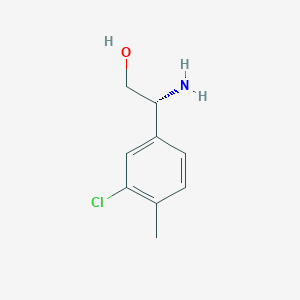

![4-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypentanoic acid](/img/structure/B13551258.png)

![Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride](/img/structure/B13551269.png)
